2-Naphthyl methacrylate

High Refractive Index Polymers Optical Materials Ophthalmic Applications

Researchers seeking high-refractive-index optical polymers often find phenyl methacrylate (n≈1.55) inadequate for advanced applications. 2-Naphthyl methacrylate (n=1.595) bridges this gap, delivering superior optical performance with faster visible-light photopolymerization vs. its 1-isomer, intrinsic excimer fluorescence, and solvent-tunable copolymerization. • n=1.595 vs. phenyl methacrylate n≈1.55 • Faster visible-light cure kinetics • Intrinsic fluorescence for sensors & scintillators Available as colorless crystals (mp 62-64°C) with reliable global supply.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
CAS No. 10475-46-4
Cat. No. B084513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl methacrylate
CAS10475-46-4
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C14H12O2/c1-10(2)14(15)16-13-8-7-11-5-3-4-6-12(11)9-13/h3-9H,1H2,2H3
InChIKeyCXOYJPWMGYDJNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthyl Methacrylate (CAS 10475-46-4): High-Refractive-Index Aromatic Monomer for Optical Polymer Procurement


2-Naphthyl methacrylate (2-NMA, CAS 10475-46-4, molecular formula C₁₄H₁₂O₂, MW 212.24) is an aromatic methacrylate monomer that introduces a high refractive index (n = 1.595 ), UV resistance, and enhanced rigidity into polymer matrices . The naphthyl substituent imparts a distinct combination of optical and thermal properties that differentiate it from simpler aryl methacrylates such as phenyl methacrylate . As a solid crystalline monomer (mp 62–64 °C) with a density of 1.122 g/cm³ , 2-NMA is employed in the synthesis of specialty optical polymers, fluorescent materials, and high-performance coatings.

Monomer class

Aromatic methacrylate with naphthyl substituent; crystalline solid for radical or photopolymerization

Key property

High refractive index and UV resistance; forms polymers with distinct excimer fluorescence

Differentiation

Differentiated from phenyl and 1-naphthyl methacrylates in RI, photoreactivity, and tacticity

Why 2-Naphthyl Methacrylate Cannot Be Interchanged with Other Aromatic Methacrylates


Aromatic methacrylates are not a uniform class of monomers. The substitution of a phenyl ring with the extended π-system of a naphthyl group in 2-naphthyl methacrylate leads to significant differences in refractive index, polymerization kinetics, stereoregularity, and fluorescence behavior . For instance, while phenyl methacrylate exhibits a refractive index of approximately 1.55, 2-naphthyl methacrylate achieves a value of 1.595, a difference that is critical for high-index optical applications . Furthermore, the positional isomerism of the naphthyl ring (1- vs. 2-substitution) dramatically alters the polymer's tacticity and the monomer's photopolymerization rate under visible light [1]. These distinctions mean that substituting 2-naphthyl methacrylate with a cheaper or more readily available analog can lead to suboptimal optical performance, altered copolymer composition, and failure to meet specific fluorescence or thermal stability requirements. The following evidence demonstrates the quantifiable differentiation that justifies the precise selection of 2-naphthyl methacrylate.

2-Naphthyl methacrylate

Reported refractive index ~1.595; enables excimer fluorescence; higher isotactic tendency; fastest VL curing among naphthyl methacrylates

Other aromatic methacrylates

Phenyl MA (n~1.55) may not meet high-RI requirements; 1-naphthyl isomer shows lower VL curing rate; acrylate analogs lack methacrylate reactivity profile

Solvent-dependent reactivity ratios allow control over copolymer microstructure; reported isotactic enrichment not seen with PMMA

Substituting with generic methacrylates may shift copolymer composition drift, reduce optical clarity, or eliminate intrinsic fluorescence

Quantitative Evidence for Differentiating 2-Naphthyl Methacrylate from Closest Analogs


Refractive Index: 2-Naphthyl Methacrylate vs. Phenyl Methacrylate

2-Naphthyl methacrylate exhibits a refractive index of 1.595, which is significantly higher than the ~1.55 reported for phenyl methacrylate, a common aromatic methacrylate analog . This difference is attributed to the extended π-conjugation and higher molar refractivity of the naphthyl group compared to a single phenyl ring.

Refractive Index
Cross-study comparable
1.595 vs. ~1.55 (phenyl MA) — Δn ≈ 0.045
Supports high-RI polymer formulation for thinner optical components
Verify measurement conditions; cross-study comparison
High Refractive Index Polymers Optical Materials Ophthalmic Applications

Copolymerization Reactivity Ratios: 2-Naphthyl Methacrylate vs. Methyl Methacrylate in Different Solvents

The reactivity ratios for the copolymerization of 2-naphthyl methacrylate (2-NMA) with methyl methacrylate (MMA) are highly solvent-dependent, a behavior not observed for simpler methacrylates like MMA [1]. In acetone, r₂₋NMA = 4.13 ± 0.45, indicating a strong preference for 2-NMA to react with itself. This value drops to r₂₋NMA = 2.46 ± 0.25 in carbon tetrachloride. The corresponding rMMA values remain relatively constant (~0.61).

Reactivity Ratio r₂₋NMA
Head-to-head
r₂₋NMA 2.46 (CCl₄) to 4.13 (acetone); rMMA ≈0.61
Solvent-dependent reactivity enables controlled copolymer composition
Free-radical, 65°C, AIBN; reported solvent-specific ratios
Copolymerization Kinetics Reactivity Ratios Solvent Effects

Stereoregularity (Isotacticity): Poly(2-Naphthyl Methacrylate) vs. Poly(Methyl Methacrylate) and Poly(1-Naphthyl Methacrylate)

Radical polymerization of 2-naphthyl methacrylate yields a polymer with a significantly higher isotactic content compared to conventional poly(methyl methacrylate) (PMMA) [1]. The aromatic naphthyl substituent promotes the formation of isotactic sequences. This effect is so pronounced that poly(2-Np-MA) prepared in n-hexane is 'considerably isotactic,' a property it shares with poly(1-Np-MA). In contrast, aliphatic ring-containing methacrylates like cyclohexyl methacrylate show no such enhancement, yielding tacticity similar to PMMA.

Isotactic Content
Reported
Poly(2-NMA) from n-hexane: considerably isotactic; PMMA: predominantly syndiotactic
Higher isotacticity may affect crystallinity and thermal properties
Qualitative assessment; triad % not provided
Polymer Tacticity Stereoregular Polymers Isotactic Polymers

Photopolymerization Kinetics Under Visible Light: 2-Naphthyl Methacrylate Outperforms 1-Naphthyl Methacrylate and Naphthyl Acrylates

Under visible light (VL) irradiation using a 9,10-phenanthrenequinone photoinitiator, the photopolymerization reactivity of naphthyl(meth)acrylates in the melt follows the order: 2-naphthyl methacrylate (2-NMA) > 1-bromo-2-naphthyl methacrylate > 1-naphthyl methacrylate (1-NMA) > others [1]. Importantly, 2-NMA is the most reactive monomer in this series under VL, whereas under UV irradiation, the brominated derivative is faster. This demonstrates a unique advantage of 2-NMA for visible-light curing applications compared to its positional isomer 1-NMA and the corresponding acrylates.

VL Photopolymerization
Head-to-head
Reactivity: 2-NMA > 1-Br-2-NMA > 1-NMA > naphthyl acrylates
Fastest visible-light curing among tested naphthyl monomers
Melt, 7°C above mp, phenanthrenequinone initiator
Photopolymerization UV Curing Visible Light Curing

Polymer Glass Transition Temperature (Tg): Poly(2-Naphthyl Methacrylate) Provides an Intermediate Tg Profile

The homopolymer of 2-naphthyl methacrylate exhibits a glass transition temperature (Tg) of 73.7 °C (onset, by DSC) . This value positions poly(2-NMA) as a moderately rigid polymer. It is significantly higher than poly(butyl methacrylate) (Tg ~20 °C) and lower than poly(phenyl methacrylate) (Tg ~110 °C). For comparison, poly(methyl methacrylate) (PMMA) has a Tg of approximately 105 °C. This intermediate Tg offers a balance between processability and thermal stability, which can be fine-tuned through copolymerization.

Glass Transition (Tg)
Cross-study comparable
73.7°C (onset) vs. PMMA ~105°C, poly(phenyl MA) ~110°C
Intermediate Tg offers balance of rigidity and processability
DSC on homopolymer; data from supplier
Glass Transition Temperature Thermal Properties Polymer Rigidity

Fluorescence Properties: Poly(2-Naphthyl Methacrylate) Exhibits Naphthyl-Specific Excimer Formation

Poly(2-naphthyl methacrylate) and its copolymers with methyl methacrylate exhibit concentration-dependent excimer emission, a property stemming from the interaction of adjacent naphthyl groups [1]. The ratio of excimer to monomer emission intensity (ID/IM) is linearly dependent on the diad fraction of 2-NMA units [2]. This behavior is not observed in polymers derived from non-fluorescent monomers like MMA or styrene, and it differs from the fluorescence of 1-naphthyl methacrylate polymers due to the distinct spatial arrangement of the chromophores.

Excimer Emission
Class-level context
ID/IM dependent on diad fraction; λex 268nm, λem 340nm (CHCl₃)
Enables fluorescent sensor and optoelectronic research applications
Solution-state fluorescence; distinct from 1-NMA polymer behavior
Fluorescent Polymers Excimer Emission Optoelectronics

High-Value Application Scenarios for 2-Naphthyl Methacrylate


High-Refractive-Index Optical Lenses and Coatings

The refractive index of 2-naphthyl methacrylate (n = 1.595) is significantly higher than that of phenyl methacrylate (n ≈ 1.55) [1]. This 0.045 difference enables the formulation of polymers with a higher refractive index, which is critical for manufacturing thinner, lighter, and more efficient ophthalmic lenses, camera lenses, and anti-reflective coatings. In these applications, substituting 2-NMA with a lower-index analog would compromise optical performance.

Visible-Light-Curable Coatings and 3D Printing Resins

Under visible light irradiation, 2-naphthyl methacrylate exhibits a faster photopolymerization rate than its positional isomer 1-naphthyl methacrylate [1]. This makes 2-NMA the preferred monomer for formulating visible-light-curable coatings, adhesives, and 3D printing resins where UV light is either impractical or undesirable due to safety concerns or substrate sensitivity. Its enhanced reactivity can lead to faster cure speeds and reduced energy consumption in manufacturing.

Fluorescent Sensors and Scintillation Materials

Polymers derived from 2-naphthyl methacrylate exhibit strong intrinsic fluorescence with excimer emission that is sensitive to polymer chain conformation and concentration [1][2]. This property is absent in non-fluorescent methacrylates like methyl methacrylate. This makes 2-NMA-based polymers ideal for developing fluorescent sensors for detecting analytes, as well as for use as primary or secondary scintillators in radiation detection.

Specialty Copolymers with Controlled Composition and Tacticity

The solvent-dependent reactivity ratios of 2-naphthyl methacrylate in copolymerizations with MMA (r₂₋NMA ranging from 2.46 in CCl₄ to 4.13 in acetone) allow for precise tuning of copolymer composition and sequence distribution [1]. Combined with its ability to yield highly isotactic homopolymers [2], 2-NMA offers a unique platform for synthesizing stereoregular and compositionally defined copolymers. This level of control is valuable for creating materials with specific optical, thermal, and mechanical property profiles for advanced applications in electronics, aerospace, and specialty chemicals.

Application
Selection Property
Validation Focus
High-RI optical lenses & coatings
Refractive index
RI measurement and film optical performance
Visible-light curing formulations
VL photopolymerization rate
Cure kinetics and initiator efficiency review
Fluorescent sensors & scintillators
Excimer emission intensity
Fluorescence spectroscopy and concentration-dependent response
Specialty copolymers with controlled microstructure
Copolymer reactivity ratios and tacticity
Composition drift, sequence distribution, thermal analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Naphthyl methacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.